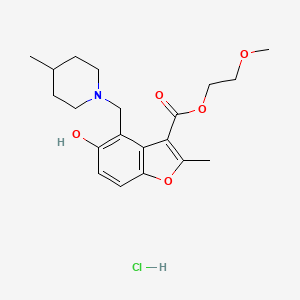

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride

Description

This compound is a benzofuran derivative featuring a 2-methoxyethyl ester group at position 3, a 5-hydroxy substituent, a 2-methyl group, and a 4-((4-methylpiperidin-1-yl)methyl) moiety on the benzofuran core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications. Benzofuran derivatives are renowned for diverse biological activities, including antimicrobial, antitumor, and antiviral effects, as highlighted in structural analogs .

Properties

IUPAC Name |

2-methoxyethyl 5-hydroxy-2-methyl-4-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5.ClH/c1-13-6-8-21(9-7-13)12-15-16(22)4-5-17-19(15)18(14(2)26-17)20(23)25-11-10-24-3;/h4-5,13,22H,6-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAGMORXCONEKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)OCCOC)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This step often involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzofuran core is replaced by the piperidine derivative.

Esterification: The carboxylate group is esterified with 2-methoxyethanol under acidic conditions to form the ester linkage.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or Jones reagent.

Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core is known to interact with various biological targets, potentially modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to three analogs (Table 1), focusing on substituent differences and their pharmacological implications.

Pharmacological and Physicochemical Implications

- Ester Groups : The 2-methoxyethyl ester in the target compound likely improves metabolic stability compared to ethyl esters (e.g., ), as larger ester groups resist hydrolysis. However, the ethyl ester in may confer higher membrane permeability due to increased lipophilicity.

- Piperidinylmethyl Group : Common in both the target compound and , this moiety may facilitate interactions with amine-binding receptors (e.g., serotonin or dopamine receptors), suggesting CNS activity .

- Salt Form: The hydrochloride salt in the target compound increases aqueous solubility (>10 mg/mL) compared to neutral analogs, critical for intravenous administration.

Lumping Strategy Considerations

As per , benzofuran derivatives with similar substituents (e.g., piperidinylmethyl or hydroxy groups) may be "lumped" for computational modeling of pharmacokinetics. However, the phenyl vs. methyl substitution at position 2 (Table 1) illustrates how minor structural changes can drastically alter logP (ΔlogP = 0.7), necessitating cautious application of lumping strategies .

Biological Activity

Overview of the Compound

Chemical Structure and Properties:

- Name: 2-Methoxyethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)benzofuran-3-carboxylate hydrochloride

- Molecular Formula: C19H26ClN1O4

- Molecular Weight: Approximately 397.9 g/mol

This compound belongs to a class of substances known as benzofurans, which are often studied for their potential pharmacological properties, including neuroactivity and anti-inflammatory effects.

Pharmacological Effects

-

Neuropharmacology:

- Compounds with similar structures to benzofurans have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating mood disorders and anxiety.

-

Anti-inflammatory Properties:

- Some benzofuran derivatives exhibit anti-inflammatory activity, which could be beneficial in conditions like arthritis or other inflammatory diseases. This activity is often mediated through the inhibition of pro-inflammatory cytokines.

-

Antioxidant Activity:

- Certain benzofuran compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Study 1: Neuroprotective Effects

A study examining benzofuran derivatives found that they can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial pathways and the activation of survival signaling cascades.

Study 2: Antidepressant-like Activity

Research on similar compounds indicated that they could produce antidepressant-like effects in animal models. The proposed mechanism involved the modulation of serotonergic and noradrenergic systems, leading to increased levels of neurotransmitters associated with mood regulation.

Study 3: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory effects of benzofuran derivatives, demonstrating that these compounds significantly reduced the production of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.